1-Bromo-4-methoxy-4-methylpentane
Description
However, structurally similar compounds, such as 1-Bromo-4-methylpentane (CAS 626-88-0), are well-documented. Based on the available data, this article will focus on 1-Bromo-4-methylpentane and its comparisons with analogs like 1-Bromopentane and 1-Bromo-4-(methoxymethyl)benzene.
Properties
IUPAC Name |
1-bromo-4-methoxy-4-methylpentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO/c1-7(2,9-3)5-4-6-8/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHZXXCTUDSWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1870108-92-1 | |
| Record name | 1-bromo-4-methoxy-4-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-4-methylpentane can be synthesized through the bromination of 4-methoxy-4-methylpentanol using phosphorus tribromide. The reaction typically occurs under controlled conditions to ensure the selective substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of phosphorus tribromide is common due to its effectiveness in brominating alcohols.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxy-4-methylpentane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), where the bromine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium azide. These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide or acetone.
Elimination Reactions: Under basic conditions, such as with potassium tert-butoxide, this compound can undergo elimination to form alkenes.
Major Products:
Substitution Reactions: Products include 4-methoxy-4-methylpentanol, 4-methoxy-4-methylpentanenitrile, and 4-methoxy-4-methylpentyl azide.
Elimination Reactions: The major product is 4-methoxy-4-methylpentene.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-{5-[1-(2,5-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine as an anticancer agent. The compound has been shown to inhibit Cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and subsequent apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .
Neuroprotective Effects
Research indicates that compounds similar to 2-{5-[1-(2,5-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine may exert neuroprotective effects through modulation of neurotransmitter systems. By acting on NMDA receptors and other related pathways, these compounds could potentially mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. The presence of the 1,2,4-oxadiazole moiety has been linked to enhanced biological activity due to its ability to interact with multiple biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Pyrimidine Core | Essential for binding to target proteins |
| Azetidine Ring | Contributes to selectivity and potency |
| Dichlorobenzoyl Group | Enhances lipophilicity and cellular uptake |
Case Study 1: Anticancer Efficacy
In a recent preclinical study, 2-{5-[1-(2,5-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine was tested against various cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations. Further mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic factors and activation of caspases .
Case Study 2: Neuroprotection
Another study investigated the neuroprotective properties of related compounds on neuronal cultures exposed to glutamate-induced excitotoxicity. The findings demonstrated that treatment with 2-{5-[1-(2,5-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine significantly reduced neuronal death and preserved synaptic integrity. This suggests potential therapeutic applications in neurodegenerative conditions where excitotoxicity is a key pathological feature .
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-4-methylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs, allowing the nucleophile to attack the carbocation. This mechanism is particularly relevant in SN1 reactions, where the rate-determining step is the formation of the carbocation .
Comparison with Similar Compounds
Key Properties of 1-Bromo-4-methylpentane:
- Molecular Formula : C₆H₁₃Br
- Molar Mass : 165.07 g/mol
- Density : 1.134 g/mL at 25°C
- Synonyms: 4-Methylpentyl bromide, Isohexyl bromide .
- Structure : A branched alkyl bromide with a methyl group at the 4th carbon of the pentane chain .
Structural and Physical Properties
Key Observations :
- Aromatic vs. Aliphatic : 1-Bromo-4-(methoxymethyl)benzene (aromatic) exhibits electronic effects from the methoxy group, influencing its reactivity in substitution or coupling reactions, unlike aliphatic bromides .
1-Bromo-4-methylpentane :
- Primarily used in organic synthesis for alkylation or as a precursor in nucleophilic substitution reactions.
- Branched structure favors SN1 mechanisms due to carbocation stability, whereas linear analogs like 1-Bromopentane are more SN2-reactive .
1-Bromopentane :
- A linear alkyl bromide with applications in pharmaceuticals and agrochemicals. Its lower steric hindrance enables efficient SN2 reactions .
1-Bromo-4-(methoxymethyl)benzene :
- The methoxy group activates the aromatic ring for electrophilic substitution, making it valuable in synthesizing complex aromatic compounds .
Biological Activity
1-Bromo-4-methoxy-4-methylpentane (C₇H₁₅BrO) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
This compound is characterized by the presence of a bromine atom and a methoxy group attached to a branched pentane structure. Its molecular structure can be represented as follows:
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
- Antitumor Properties : Similar compounds with bromo and methoxy substitutions have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These findings suggest that this compound may also exhibit similar antitumor activity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential efficacy against bacterial strains | |
| Antitumor | Cytotoxic effects on cancer cell lines |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular targets such as:
- Microtubules : Compounds with similar structures have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that this compound might also interfere with microtubule dynamics.
Case Study: Antitumor Activity
In a study examining compounds with methoxy and bromo substitutions, several derivatives demonstrated sub-micromolar cytotoxicity against human tumor cell lines. For instance, one compound in the study exhibited nanomolar antiproliferative potency and disrupted the microtubule network in cells, confirming its role as a tubulin-targeting agent. This highlights the potential for this compound to exhibit similar effects, warranting further research into its antitumor capabilities .
Research Applications
The compound's unique structure makes it a valuable candidate for various research applications:
- Drug Development : Given its potential biological activities, this compound could serve as a lead compound in the design of new therapeutic agents targeting microbial infections or cancer.
- Chemical Synthesis : The compound may be utilized as an intermediate in organic synthesis processes, particularly in creating more complex molecules with desired biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
